molecular formula C20H16ClNO3 B1210161 Naphthol AS-D chloroacetate CAS No. 35245-26-2

Naphthol AS-D chloroacetate

Cat. No.: B1210161
CAS No.: 35245-26-2
M. Wt: 353.8 g/mol
InChI Key: FMVKYSCWHDVMGO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate and esterases results in the cleavage of the ester bond, leading to the formation of 2-(O-tolylcarbamoyl)naphthalen-3-ol and chloroacetic acid .

Cellular Effects

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and cellular responses .

Molecular Mechanism

The molecular mechanism of action of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate involves its binding interactions with biomolecules. This compound can bind to the active site of enzymes, inhibiting their activity. For instance, it can act as a competitive inhibitor of esterases, preventing the hydrolysis of other ester substrates. Additionally, 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate has been shown to affect cellular function, leading to changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate is involved in various metabolic pathways. It is metabolized by esterases, leading to the formation of 2-(O-tolylcarbamoyl)naphthalen-3-ol and chloroacetic acid. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The interaction of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate with metabolic enzymes can affect metabolic flux and alter metabolite levels .

Transport and Distribution

Within cells and tissues, 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, it can interact with cellular transporters, influencing its uptake and accumulation in specific cell types .

Subcellular Localization

The subcellular localization of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its effects. The localization of 2-(O-tolylcarbamoyl)naphthalen-3-yl 2-chloroacetate can impact its activity and function within the cell .

Preparation Methods

The synthetic routes and reaction conditions for Naphthol AS-D chloroacetate are not extensively documented in the literature. it is typically synthesized through the reaction of naphthalene-3-yl 2-chloroacetate with O-tolyl isocyanate under controlled conditions

Chemical Reactions Analysis

Naphthol AS-D chloroacetate can undergo various chemical reactions, including:

Scientific Research Applications

Naphthol AS-D chloroacetate has several scientific research applications:

Comparison with Similar Compounds

Naphthol AS-D chloroacetate can be compared with other naphthalene-2-carboxanilides, such as:

These comparisons highlight the unique presence of the chloroacetate and tolyl groups in this compound, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-[(2-methylphenyl)carbamoyl]naphthalen-2-yl] 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-13-6-2-5-9-17(13)22-20(24)16-10-14-7-3-4-8-15(14)11-18(16)25-19(23)12-21/h2-11H,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVKYSCWHDVMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956687
Record name 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30956687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35245-26-2
Record name 3-[[(2-Methylphenyl)amino]carbonyl]-2-naphthalenyl 2-chloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35245-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthol AS-D chloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035245262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Chloroacetyl)oxy]-N-(2-methylphenyl)naphthalene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(2-methylphenyl)amino]carbonyl]-2-naphthyl chloroacetate
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